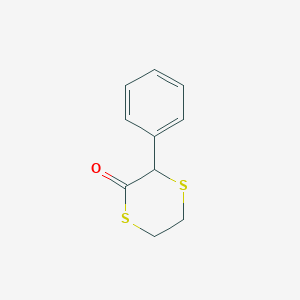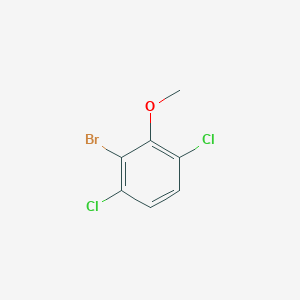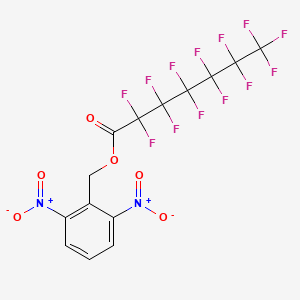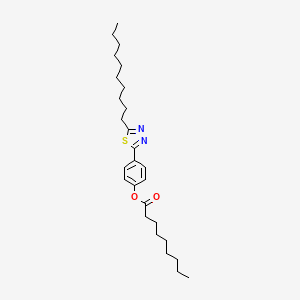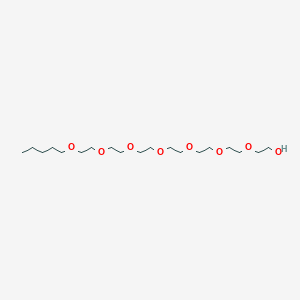
Heptaethylene glycol, pentyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptaethylene glycol, pentyl ether is a chemical compound with the molecular formula C14H30O8. It belongs to the class of glycol ethers, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . Glycol ethers are known for their excellent solvent properties and are commonly used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptaethylene glycol, pentyl ether can be synthesized using the Williamson ether synthesis method. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . The process is optimized to achieve high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Heptaethylene glycol, pentyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen iodide (HI) are employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and other substituted ethers.
Applications De Recherche Scientifique
Heptaethylene glycol, pentyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes due to its excellent solvent properties.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of paints, coatings, and cleaning agents.
Mécanisme D'action
The mechanism of action of heptaethylene glycol, pentyl ether involves its interaction with molecular targets and pathways. The compound acts as a solvent, facilitating the dissolution and interaction of various substances. It can also participate in chemical reactions, forming intermediates and products that influence biological and chemical processes .
Comparaison Avec Des Composés Similaires
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Diethylene glycol monomethyl ether
- Diethylene glycol monoethyl ether
Comparison: Heptaethylene glycol, pentyl ether is unique due to its longer ethylene glycol chain, which imparts distinct solvent properties and reactivity. Compared to shorter-chain glycol ethers, it offers higher boiling points and better solubility for certain applications .
Propriétés
Numéro CAS |
193142-09-5 |
|---|---|
Formule moléculaire |
C19H40O8 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-pentoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O8/c1-2-3-4-6-21-8-10-23-12-14-25-16-18-27-19-17-26-15-13-24-11-9-22-7-5-20/h20H,2-19H2,1H3 |
Clé InChI |
WCQVHAQIMNNEIG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
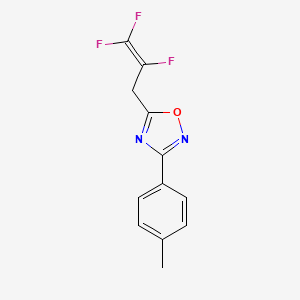
![Ethyl 9-[(oxan-2-yl)oxy]non-2-enoate](/img/structure/B15163946.png)
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)

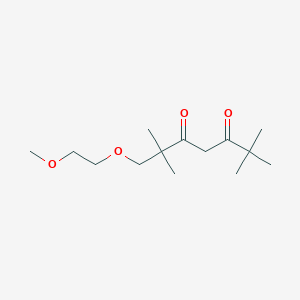
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
